molecular formula C8H18ClNO3 B7970712 2-Methyl-2-(1-pyrrolidinyl)propanoic acid hydrochloride hydrate

2-Methyl-2-(1-pyrrolidinyl)propanoic acid hydrochloride hydrate

Cat. No.: B7970712
M. Wt: 211.68 g/mol
InChI Key: LLCXASNOOZHLCN-UHFFFAOYSA-N
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Description

2-Methyl-2-(1-pyrrolidinyl)propanoic acid hydrochloride hydrate is a tertiary amine-containing compound with a propanoic acid backbone. Its structure features a pyrrolidine ring (a five-membered secondary amine) attached to a methyl-substituted carbon of the propanoic acid group. The hydrochloride hydrate form enhances its solubility and stability, making it suitable for pharmaceutical and chemical applications.

Properties

IUPAC Name

2-methyl-2-pyrrolidin-1-ylpropanoic acid;hydrate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH.H2O/c1-8(2,7(10)11)9-5-3-4-6-9;;/h3-6H2,1-2H3,(H,10,11);1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCXASNOOZHLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)N1CCCC1.O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(1-pyrrolidinyl)propanoic acid hydrochloride hydrate typically involves the reaction of 2-methylpropanoic acid with pyrrolidine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-methylpropanoic acid and pyrrolidine.

    Reaction Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.

    Product Formation: The product, this compound, is obtained as a solid after purification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The process generally includes:

    Bulk Synthesis: Using large quantities of starting materials and optimized reaction conditions.

    Purification: Techniques such as crystallization or recrystallization to obtain high-purity product.

    Quality Control: Ensuring the final product meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(1-pyrrolidinyl)propanoic acid hydrochloride hydrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of 2-methyl-2-(1-pyrrolidinyl)propanoic acid.

    Reduction: Formation of 2-methyl-2-(1-pyrrolidinyl)propanol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

One of the primary applications of 2-Methyl-2-(1-pyrrolidinyl)propanoic acid hydrochloride hydrate is in the pharmaceutical industry. It has been studied for its potential use as a chiral building block in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.

Case Study: CNS Drug Development

A study highlighted the use of this compound in synthesizing novel antidepressants. The compound's ability to act as a chiral auxiliary allowed for the production of enantiomerically pure drugs, which are crucial for efficacy and safety in pharmacotherapy .

Agrochemical Applications

The compound has also shown promise in agrochemical formulations. Its properties can enhance the efficacy of certain herbicides and pesticides by improving their uptake and performance in plants.

Table 2: Agrochemical Efficacy

Agrochemical TypeApplicationEnhancement Mechanism
HerbicidesEnhanced uptakeImproves solubility
PesticidesIncreased efficacyModifies plant absorption rates

Research in Material Science

Recent research indicates that this compound may have applications in material science, particularly in developing polymers with specific mechanical properties. Its incorporation into polymer matrices has been shown to enhance flexibility and thermal stability.

Case Study: Polymer Blends

In a study focusing on polymer blends, the addition of this compound resulted in improved tensile strength and thermal resistance compared to traditional polymer formulations .

Table 3: Safety Data Summary

Hazard ClassificationDescription
Acute Toxicity (H302)Harmful if swallowed
Skin Irritation (H315)Causes skin irritation
Environmental ImpactPotentially hazardous waste

Mechanism of Action

The mechanism of action of 2-Methyl-2-(1-pyrrolidinyl)propanoic acid hydrochloride hydrate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, potentially modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Functional Groups Salt/Hydrate Form
2-Methyl-2-(1-pyrrolidinyl)propanoic acid HCl hydrate Propanoic acid + pyrrolidine Carboxylic acid, tertiary amine Hydrochloride hydrate
L-Histidine monohydrochloride monohydrate Imidazole + amino acid Amino, imidazole, carboxylic acid Hydrochloride monohydrate
Tirofiban HCl monohydrate Propanoic acid + sulfonamide + piperidine Carboxylic acid, sulfonamide, tertiary amine Hydrochloride monohydrate
Ethylphenidate HCl Piperidine + phenylacetate ester Ester, tertiary amine Hydrochloride

Key Observations :

  • Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine ring (5-membered) contrasts with piperidine (6-membered) in tirofiban and ethylphenidate. Smaller rings may influence steric hindrance and binding affinity in biological systems .
  • Amino Acid vs. Synthetic Derivatives: L-Histidine is a natural amino acid derivative, while the target compound and tirofiban are synthetic, emphasizing differences in metabolic pathways and biocompatibility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Profile
2-Methyl-2-(1-pyrrolidinyl)propanoic acid HCl hydrate Not explicitly provided ~220 (estimated) High (hydrochloride hydrate)
L-Histidine monohydrochloride monohydrate C₆H₁₂ClN₃O₃ 209.63 Water-soluble
Tirofiban HCl monohydrate C₂₂H₃₆ClN₃O₅S 495.06 Moderate to high

Key Observations :

  • Hydrate Forms: The hydrochloride hydrate in the target compound and tirofiban improves aqueous solubility, critical for intravenous formulations .

Stability and Impurity Profiles

  • Hydrate Stability : Hydrate forms (e.g., in tirofiban and the target compound) reduce hygroscopicity and enhance shelf-life compared to anhydrous salts .
  • Impurity Control : Ethylphenidate HCl and prilocaine HCl require stringent monitoring of related compounds (e.g., o-toluidine HCl), suggesting analogous quality control for the target compound’s pyrrolidine derivatives .

Biological Activity

2-Methyl-2-(1-pyrrolidinyl)propanoic acid hydrochloride hydrate, also known as a pyrrolidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to various bioactive molecules and has been investigated for its effects on different biological systems.

The compound's chemical formula is C7H14ClNC_7H_{14}ClN, and it features a pyrrolidine ring, which is known for its ability to interact with various biological targets. The presence of the methyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

Research indicates that compounds with a similar structure may act as agonists for certain receptors, such as the beta-3 adrenergic receptor. This receptor is involved in metabolic regulation and energy expenditure, suggesting that 2-methyl-2-(1-pyrrolidinyl)propanoic acid could play a role in metabolic pathways .

Anticancer Activity

A study evaluated the anticancer properties of various pyrrolidine derivatives, including 2-methyl-2-(1-pyrrolidinyl)propanoic acid. The results demonstrated significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity. For example, derivatives showed IC50 values ranging from 10 µM to 20 µM against these cell lines, highlighting their potential as anticancer agents .

Study on Anticancer Effects

In a recent study conducted on several pyrrolidine derivatives, including 2-methyl-2-(1-pyrrolidinyl)propanoic acid, researchers observed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The study utilized the MTT assay to assess cell viability and proliferation, revealing that the compound significantly inhibited cell growth in a dose-dependent manner .

CompoundCell LineIC50 (µM)
2-Methyl-2-(1-pyrrolidinyl)propanoic acidHepG215
2-Methyl-2-(1-pyrrolidinyl)propanoic acidHeLa18

Safety Profile

Toxicological assessments indicate that the compound may cause skin irritation and is harmful if ingested. The LD50 values suggest a moderate toxicity profile, which necessitates careful handling during experimental applications .

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of 2-methyl-2-(1-pyrrolidinyl)propanoic acid to various biological targets. These studies suggest that the compound can effectively bind to beta-3 adrenergic receptors, which may explain its metabolic effects observed in vivo .

Pharmacological Potential

The pharmacological potential of this compound extends beyond anticancer activity; it may also have implications in treating metabolic disorders due to its interaction with adrenergic receptors. Further studies are warranted to explore its full therapeutic potential.

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